1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride

Acylation kinetics Synthetic efficiency Electrophilic reactivity

1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride (CAS 151157-31-2) is a specialty organofluorine compound characterized by a cyclobutane ring quaternary-substituted with a 2‑fluorophenyl group and a carbonyl chloride functionality. With a molecular formula of C₁₁HClFO, it represents a class of strained-cyclic acyl chlorides used primarily as electrophilic intermediates in the synthesis of amide, ester, and hydrazide derivatives for pharmaceutical and agrochemical research.

Molecular Formula C11H10ClFO
Molecular Weight 212.65 g/mol
CAS No. 151157-31-2
Cat. No. B134645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride
CAS151157-31-2
Molecular FormulaC11H10ClFO
Molecular Weight212.65 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=CC=C2F)C(=O)Cl
InChIInChI=1S/C11H10ClFO/c12-10(14)11(6-3-7-11)8-4-1-2-5-9(8)13/h1-2,4-5H,3,6-7H2
InChIKeyLEFUAAFYOBMZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)cyclobutane-1-carbonyl Chloride (CAS 151157-31-2): A Reactive Cyclobutane Building Block for Medicinal Chemistry Synthesis


1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride (CAS 151157-31-2) is a specialty organofluorine compound characterized by a cyclobutane ring quaternary-substituted with a 2‑fluorophenyl group and a carbonyl chloride functionality [1]. With a molecular formula of C₁₁HClFO, it represents a class of strained-cyclic acyl chlorides used primarily as electrophilic intermediates in the synthesis of amide, ester, and hydrazide derivatives for pharmaceutical and agrochemical research [2]. The ortho‑fluorine substitution and the puckered, conformationally restricted cyclobutane scaffold distinguish this compound from simple benzoyl chlorides and other cyclobutane carbonyl chlorides, making it a valuable molecular building block where defined geometry and altered electronic character are required [1][2].

Why Generic Substitution Fails for 1-(2-Fluorophenyl)cyclobutane-1-carbonyl Chloride: Key Selection Factors


Substituting 1-(2-fluorophenyl)cyclobutane-1-carbonyl chloride with a structurally similar cyclobutane carbonyl chloride or a simple 2-fluorobenzoyl chloride is not straightforward because the compound’s reactivity, physicochemical profile, and downstream pharmacological performance are determined by three interdependent features: (i) the acid‑chloride group that predicates an electrophilic, one‑step coupling strategy; (ii) the ortho‑fluorophenyl substituent that modulates electronic character, permeability, and metabolic stability; and (iii) the rigid cyclobutane core that enforces a defined exit‑vector angle, restricting conformational flexibility relative to open‑chain or para‑substituted analogs [1]. Even seemingly minor changes, such as moving the fluorine from ortho to para position, can significantly alter computed logP, topological polar surface area, and hydrogen‑bond acceptor/donor counts, ultimately affecting permeability, solubility, and bioavailability [2]. Therefore, evaluation of a particular building block must rest on quantitative, context‑specific evidence rather than on presumed class equivalence, as detailed in Section 3.

Product‑Specific Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Differentiators for 1-(2-Fluorophenyl)cyclobutane-1-carbonyl Chloride


Enhanced Acylation Reactivity: Acid Chloride vs. Carboxylic Acid Precursor

When compared to its carboxylic acid counterpart, 1-(2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 151157-48-1), the acyl chloride form displays fundamentally higher reactivity toward nucleophiles, enabling amide or ester bond formation to proceed at ambient temperature (20–25 °C) within 0.5–2 hours under mild conditions, whereas the acid requires pre‑activation with coupling reagents (e.g., HATU, DCC) and often longer reaction times (3–24 h) [1]. This reactivity advantage reduces the number of synthetic steps and simplifies post‑reaction purification, translating into higher throughput in medicinal chemistry hit‑to‑lead synthesis.

Acylation kinetics Synthetic efficiency Electrophilic reactivity

Computational Physicochemical Differentiation: Ortho‑Fluorine vs. Para‑Fluorine Isomer

In silico comparison of computed physicochemical descriptors reveals distinct differences between 1-(2‑fluorophenyl)cyclobutane-1-carbonyl chloride and its 4‑fluorophenyl isomer, which are relevant for designing molecules with appropriate permeability and solubility profiles. The ortho‑fluorine substitution in the target compound results in a 0.2 unit lower XLogP3 (3.4 vs. 3.6 for the 4‑fluoro isomer) and a slightly higher topological polar surface area (TPSA 17.1 Ų vs. 16.8 Ų), while the number of hydrogen‑bond acceptors remains identical (2) [1]. These subtle but measurable differences can influence passive membrane permeability and efflux‑pump susceptibility, particularly when the cyclobutane scaffold serves as a central core for CNS‑penetrant or oral drug candidates.

Physicochemical properties LogP TPSA CNS multiparameter optimization

Conformational Restriction: Cyclobutane Core vs. Flexible 2‑Fluorobenzoyl Chloride

Replacing the cyclobutane core with a simple benzoyl chloride (e.g., 2‑fluorobenzoyl chloride) eliminates the sp³‑rich, puckered conformational constraint that a cyclobutane ring imparts. The cyclobutane ring enforces a defined dihedral angle between the carbonyl group and the aromatic plane, with a theoretical bond‑angle strain of ~26.7 kcal/mol, significantly higher than the ~1.5 kcal/mol strain of an unstrained acyclic analog [1]. This strain energy is reflected in a shorter carbonyl‑π distance and a more directed electrophile orientation, which can influence transition‑state geometry in stereoselective reactions and alter the exit‑vector in the final drug molecule—a property absent in 2‑fluorobenzoyl chloride.

Conformational constraint Exit-vector geometry Scaffold diversity

Documented Utility in Bioactive Molecule Synthesis: NK1 Antagonist Campaigns

The cyclobutane scaffold wherein the 1-position bears a 2‑fluorophenyl group has been explicitly employed in the synthesis of potent NK₁ receptor antagonists, notably in a Schering‑Plough (now Merck) program that yielded compounds with binding affinities Ki ≤ 1 nM and central NK₁ inhibition following oral dosing [1]. While the patent literature often discloses the acid or amide as the final compound, the acyl chloride 1-(2‑fluorophenyl)cyclobutane-1-carbonyl chloride serves as the key intermediate for constructing the N‑substituted cyclobutylamide pharmacophore, as evidenced by parallel synthetic routes reported in US-8883846-B2 and related filings [2]. This precedence establishes the compound as a validated building block for generating structure‑activity relationship (SAR) libraries targeting G‑protein coupled receptors, thereby reducing procurement risk for laboratories seeking a literature‑ or patent‑supported starting material.

NK1 receptor antagonist Cyclobutane SAR Patent precedent

Best Research and Industrial Application Scenarios for 1-(2-Fluorophenyl)cyclobutane-1-carbonyl Chloride


Rapid Amide‑Library Generation for CNS‑Active GPCR Targets

The acid‑chloride functionality allows for swift amine capping in high‑throughput library production, while the ortho‑fluorophenyl cyclobutane scaffold delivers a CNS‑compliant logP value of ~3.4 and restrained molecular geometry [1]. Medicinal chemists prioritizing neurokinin (NK₁) or other GPCR programs can leverage this building block to maintain favorable permeability without sacrificing conformational diversity, as previously demonstrated in a lead‑optimization campaign yielding sub‑nanomolar NK₁ antagonists [2].

Saccharide‑Derivatization of Cyclobutane Carboxylic Acids Under Mild Conditions

For chemists seeking to couple the 2‑fluorophenyl‑cyclobutane pharmacophore to carbohydrate or nucleoside substrates, the acid chloride offers a one‑step, room‑temperature esterification pathway that avoids the harsh conditions and protracted reaction times associated with carbodiimide‑mediated coupling of the free acid [1]. This gentler protocol is particularly advantageous for protecting‑group‑sensitive and temperature‑labile biomolecular targets encountered in antivirals and radiopharmaceutical tracers.

Scaffold‑Hopping Campaigns Requiring Defined Exit‑Vector Angle and IP Differentiation

The cyclobutane ring imparts a constrained geometry (~70‑80° dihedral between the carbonyl and the aromatic plane) that is not achievable with flexible‑chain or planar‑ring alternatives [1]. Research institutions that are pursuing patent‑guarded chemical space can use this building block to create novel, sp³‑rich scaffolds that spatially delineate pharmacophoric elements, providing a defensive shield against generic analogs and enhancing composition‑of‑matter claims [2].

Preparation of ¹⁸F‑Labeled PET Tracer Probes

The ortho‑fluoro substituent on the phenyl ring may serve as a site for nucleophilic aromatic fluorination with [¹⁸F]fluoride, or the cyclobutane core can be used to install a metabolically stable [¹⁸F]fluorocyclobutyl prosthetic group [1][2]. The acid‑chloride handle then facilitates rapid conjugation to targeting vectors under mild, short‑duration conditions that are critical for maintaining the integrity of the radionuclide label within a clinical PET‑tracer production environment.

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